molecular formula C23H19N3O3S B2413528 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide CAS No. 921839-86-3

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide

Cat. No. B2413528
CAS RN: 921839-86-3
M. Wt: 417.48
InChI Key: YBYQQMMQIZJVRR-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide, also known as GSK-J4, is a small molecule inhibitor that selectively targets the histone demethylase, JMJD3. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Drug Development

This compound’s unique structure makes it a promising candidate for drug development. Pyridazine derivatives, such as this compound, have been shown to have a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Biological Studies

The compound could be used in biological studies due to its diverse pharmacological activities . It could be used to study the mechanisms of these activities and contribute to our understanding of various biological processes.

Agrochemicals

Various pyridazinone derivatives are well known as agrochemicals . This compound, with its unique structure, could potentially be used in the development of new agrochemicals.

Antipyretics and Anti-inflammatory Drugs

Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess antipyretic and anti-inflammatory properties . This compound could potentially be used in the development of new antipyretic and anti-inflammatory drugs.

properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-2-30(28,29)22-14-13-21(25-26-22)17-9-11-20(12-10-17)24-23(27)19-8-7-16-5-3-4-6-18(16)15-19/h3-15H,2H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYQQMMQIZJVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide

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